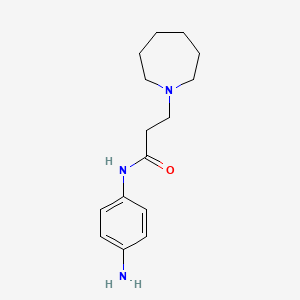

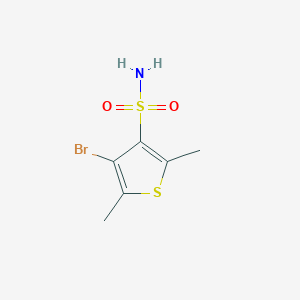

![molecular formula C15H9BrN2O3 B3308339 2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 937665-29-7](/img/structure/B3308339.png)

2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Overview

Description

“2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles are known for their wide range of applications and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized from different synthetic strategies involving the use of amidoxime with carbonyl compounds such as carboxylic acids . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Mechanism of Action

Target of Action

The primary targets of 2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid are currently unknown. This compound is a derivative of the 1,2,4-oxadiazole family , which is known to interact with various biological targets.

Mode of Action

As a derivative of the 1,2,4-oxadiazole family, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The bromophenyl group may also enhance binding affinity to its targets through halogen bonding.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . These activities suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s predicted properties include a melting point of 235-240°c, a boiling point of 4466±470°C, and a density of 1546±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given the reported biological activities of 1,2,4-oxadiazole derivatives , this compound may have potential therapeutic effects in various disease contexts.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is its ability to selectively bind to metal ions. This property has been used to develop various sensing systems for the detection of metal ions in biological samples. However, one of the limitations of this compound is its relatively low binding affinity for metal ions compared to other fluorescent probes.

Future Directions

There are several future directions for the research on 2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid. One area of research involves the development of new sensing systems for the detection of metal ions in biological samples. Another area of research involves the modification of the compound to improve its binding affinity for specific metal ions. Additionally, the compound could be studied for its potential applications in other areas of scientific research such as drug discovery and environmental monitoring.

Scientific Research Applications

2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid has been studied for its potential applications in scientific research. One of the main areas of research involves its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to various metal ions such as copper, zinc, and iron, and can be used to detect these ions in biological samples.

Safety and Hazards

properties

IUPAC Name |

2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O3/c16-12-8-4-3-7-11(12)13-17-14(21-18-13)9-5-1-2-6-10(9)15(19)20/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMHCDXFUUVKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Pyridyl)-1-piperazinyl]aniline](/img/structure/B3308259.png)

![3-[(2,6-Difluorophenyl)methyl]azetidine](/img/structure/B3308275.png)

![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)

![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)

![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3308322.png)

amine](/img/structure/B3308344.png)